

An In-depth Technical Guide to 4-Pentylbenzoyl Chloride

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Compound of Interest

Compound Name: 4-Pentylbenzoyl chloride

Cat. No.: B1345984

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This technical guide provides a comprehensive overview of **4-Pentylbenzoyl chloride**, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physicochemical properties, key synthetic protocols, and primary applications.

Chemical Identity and Synonyms

IUPAC Name: **4-pentylbenzoyl chloride**[\[1\]](#)

Synonyms:

- p-Pentylbenzoyl chloride[\[1\]](#)
- 4-n-Amylbenzoyl chloride
- Benzoyl chloride, 4-pentyl-[\[1\]](#)
- 4-n-Pentylbenzoyl chloride
- 4-Pentylbenzene-1-carbonyl chloride
- p-(n-Amyl)benzoyl chloride[\[1\]](#)

Physicochemical Data

A summary of the key physicochemical properties of **4-Pentylbenzoyl chloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	49763-65-7	[1]
Molecular Formula	C ₁₂ H ₁₅ ClO	[1]
Molecular Weight	210.70 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Pungent, irritating	[2]
Boiling Point	95°C at 0.20 mmHg	[3]
Density	1.036 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.53	
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ether, acetone). Reacts vigorously with protic solvents (e.g., water, alcohols).	[2]

Experimental Protocols

Detailed methodologies for the synthesis of **4-Pentylbenzoyl chloride** and its application in Friedel-Crafts acylation reactions are provided below. These protocols are foundational for its use in further synthetic applications.

Synthesis of 4-Pentylbenzoyl Chloride

This protocol describes the preparation of **4-Pentylbenzoyl chloride** from amylbenzene via a Friedel-Crafts acylation reaction with oxalyl chloride.[3]

Materials:

- Amylbenzene
- Oxalyl chloride
- Aluminum chloride (anhydrous)
- Methylene chloride (dry)
- Calcium chloride
- Potassium hydroxide solution (5%)
- Sodium sulfate (anhydrous)
- Ether

Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer
- Septum
- Syringe
- Thermometer
- Addition funnel
- Ice-salt bath
- Separatory funnel
- Vigreux column
- Distillation apparatus

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, add 27 mL of dry methylene chloride and 8.9 g (0.067 mol) of anhydrous aluminum chloride.[3]
- Begin stirring and add 17.1 g (0.135 mol) of oxalyl chloride over 5 minutes using a syringe through a septum.[3]
- Replace the septum with a thermometer and add a solution of 10 g (0.067 mol) of amylbenzene in 40 mL of dry methylene chloride dropwise over 1 hour, maintaining the temperature at 20-25°C.[3]
- Reduce the reaction mixture to about half its original volume by distillation.[3]
- Add approximately 40 mL of fresh dry methylene chloride and cool the solution to 0°C in an ice-salt bath.[3]
- Slowly pour the cold solution onto a stirred mixture of 170 g of crushed ice and 10 g of calcium chloride, keeping the temperature below 5°C.[3]
- Separate the organic layer and dry it over anhydrous sodium sulfate.[3]
- Filter the mixture and remove the solvent by distillation under reduced pressure.[3]
- Dissolve the residual liquid in 50 mL of ether, cool to 0°C, and extract with 5 mL of cold 5% potassium hydroxide solution, followed by two washes with 15-mL portions of cold water.[3]
- Separate the ether solution and dry it over anhydrous sodium sulfate.[3]
- Filter the mixture and remove the solvent by distillation at reduced pressure.[3]
- Purify the product by distillation through a Vigreux column to afford pure **4-pentylbenzoyl chloride**. [3]

Friedel-Crafts Acylation using an Analogous Acyl Chloride

The following is a general procedure for a Friedel-Crafts acylation reaction, a common application for acyl chlorides like **4-pentylbenzoyl chloride**. This specific example details the

synthesis of 4-Hydroxy-4'-pentyloxybenzophenone using 4-pentyloxybenzoyl chloride and phenol, which is structurally similar to the target compound.

Materials:

- Phenol
- 4-Pentyloxybenzoyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- Brine
- Magnesium sulfate (anhydrous)

Equipment:

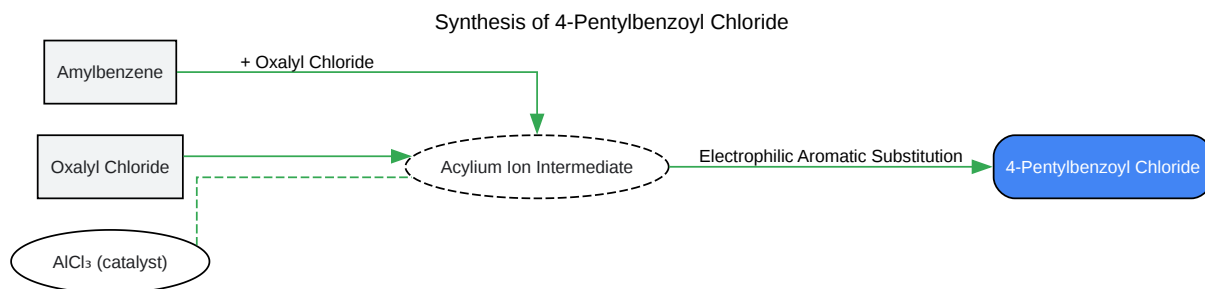
- Three-necked round-bottom flask
- Magnetic stirrer
- Condenser with drying tube
- Addition funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL three-necked round-bottom flask, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (100 mL) and cool to 0-5 °C in an ice bath.
- In a separate beaker, dissolve phenol (1.0 equivalent) and 4-pentyloxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL).
- Slowly add the solution from the beaker to the cooled aluminum chloride suspension via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with dichloromethane (50 mL each).
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization.

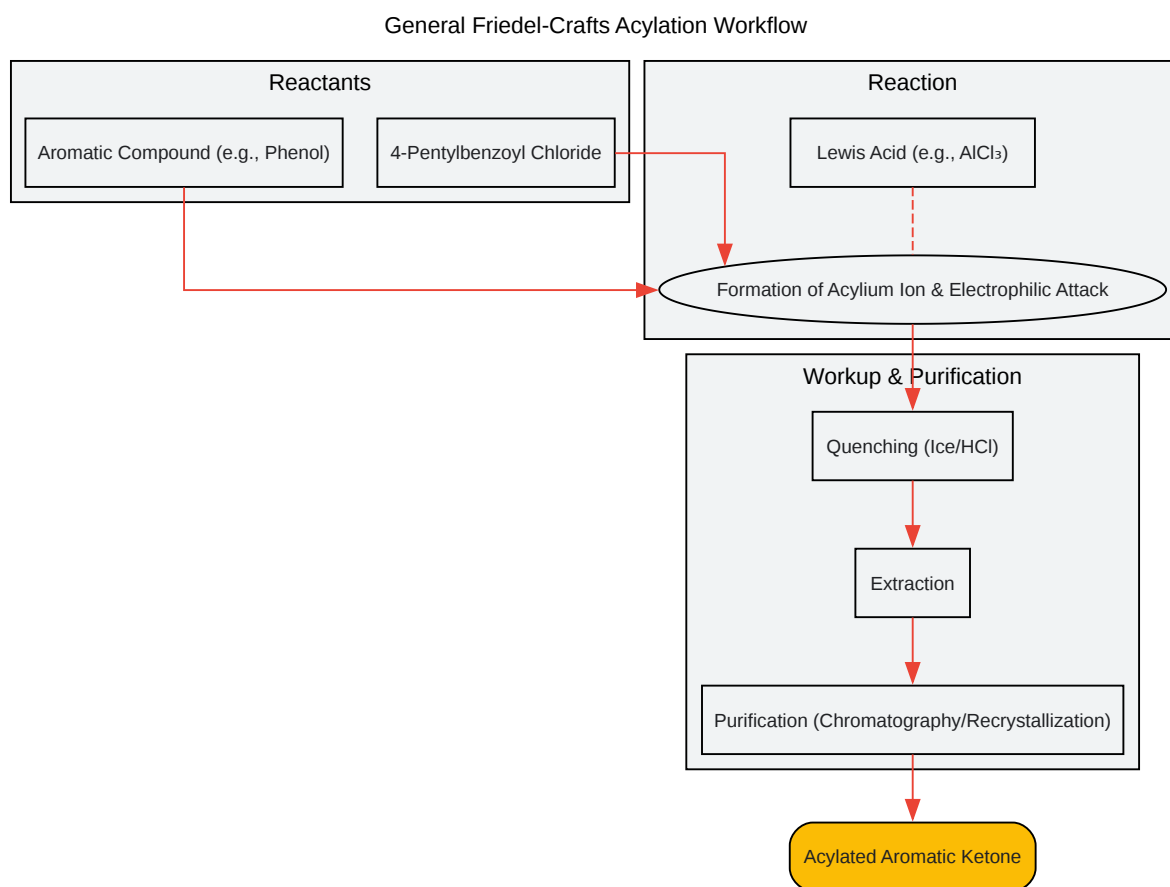
Synthetic Pathways and Logical Relationships

The following diagrams illustrate the key synthetic pathways involving **4-Pentylbenzoyl chloride**.



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Caption: Synthesis of **4-Pentylbenzoyl Chloride** from Amylbenzene.



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Caption: General workflow for Friedel-Crafts acylation.

Applications in Research and Development

4-Pentylbenzoyl chloride is a valuable intermediate in several areas of chemical synthesis:

- **Liquid Crystals:** Acyl chlorides are crucial in the synthesis of liquid crystalline materials. The pentyl group in **4-pentylbenzoyl chloride** provides the necessary alkyl chain length for the

formation of mesogenic phases, making it a key building block for compounds used in display technologies.

- **Pharmaceuticals and Agrochemicals:** As a reactive acylating agent, it is used to introduce the 4-pentylbenzoyl moiety into larger molecules. This can be a key step in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals, where the lipophilic pentyl group can modify the biological activity and pharmacokinetic properties of the final compound.[4][5]
- **Organic Synthesis:** It serves as a versatile reagent for the preparation of esters, amides, and ketones through nucleophilic acyl substitution reactions.[2] This reactivity is fundamental in multi-step organic synthesis for the construction of complex molecular architectures.

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